

Application Notes and Protocols: Assessing the Stability of Choline Fenofibrate in Biological Samples

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Compound of Interest						
Compound Name:	Choline Fenofibrate					
Cat. No.:	B1668903	Get Quote				

Introduction

Choline fenofibrate is a lipid-regulating agent that, upon oral administration, rapidly dissociates into choline and fenofibric acid, the active therapeutic moiety.[1] Fenofibric acid is an agonist of the peroxisome proliferator-activated receptor α (PPAR α), which plays a crucial role in lipid metabolism.[2] Assessing the stability of the analyte in biological matrices is a critical component of bioanalytical method validation to ensure the reliability and accuracy of pharmacokinetic and other clinical studies. Since **choline fenofibrate** is not found in plasma, this protocol focuses on the stability of its active metabolite, fenofibric acid.[3]

These application notes provide a comprehensive protocol for evaluating the stability of fenofibric acid in human plasma, a common biological matrix for such studies. The protocol includes procedures for sample handling, storage, and analysis using high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a widely accepted and sensitive analytical technique.[3][4]

Quantitative Data Summary

The stability of fenofibric acid in human plasma has been evaluated under various conditions to simulate sample handling and storage during clinical trials. The following tables summarize the stability data from a validated UHPLC-MS/MS method.[3][5]



Table 1: Short-Term and Post-Preparative Stability of Fenofibric Acid in Human Plasma

Storage Condition	Duration	Concentration (ng/mL)	Accuracy (RE%)	Precision (CV%)
Bench-top (Room Temperature)	6.0 h	100	6.8	2.6
1,000	-1.6	5.1	_	
22,500	4.2	2.2		
Autosampler (15 °C)	24 h	100	-	-
1,000	-	-		
22,500	-	-	_	

Data for autosampler stability indicates that the variation was within acceptable limits, though specific values were not detailed in the source material.[5]

Table 2: Freeze-Thaw and Long-Term Stability of Fenofibric Acid in Human Plasma

Storage Condition	Duration	Concentration (ng/mL)	Accuracy (RE%)	Precision (CV%)
Three Freeze- Thaw Cycles	-	100	-	-
1,000	-	-		
22,500	-	-	_	
Long-Term (-70 °C)	74 days	100	-	-
1,000	-	-	_	
22,500	-	-		



The results for freeze-thaw and long-term stability showed variations between -6.2% and 10.2%, with a CV of less than 3.3%, indicating stability under these conditions.[3][5]

Experimental Protocols Blood Sample Collection and Plasma Preparation

- Collect whole blood samples from subjects into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
- Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples at approximately 4,000 rpm for 15 minutes at 2-8 °C.[5]
- Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.
- Store the plasma samples at -70 °C until analysis.[3][5]

Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibric acid reference standard in methanol to achieve a final concentration of 1 mg/mL.[3][5]
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., bezafibrate) in methanol.[3]
- Working Solutions: Prepare a series of standard working solutions by diluting the fenofibric acid stock solution with a methanol-water mixture (50:50, v/v) to obtain concentrations ranging from 500 to 300,000 ng/mL.[3][5] Prepare an IS working solution of 10.0 μg/mL in the same diluent.[3]
- Store all stock and working solutions at -20 °C.[5]

Sample Preparation for Analysis (Protein Precipitation)

- Aliquot 100 μL of plasma sample (blank, calibration standard, QC, or study sample) into a clean microcentrifuge tube.
- Add 10 μL of the IS working solution (10.0 μg/mL bezafibrate).



- Add 200 μL of methanol to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analytical Method

- UHPLC System: A system capable of high-pressure gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 μm) or equivalent.[5]
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (58:42, v/v).[5]
- Flow Rate: 0.4 mL/min.[5]
- Injection Volume: 5.0 μL.[5]
- Column Temperature: 35 °C.[5]
- Ionization Mode: ESI negative.[3]
- MRM Transitions:
 - Fenofibric Acid: m/z 317.2 → 230.7[3]
 - Bezafibrate (IS): m/z 360.0 → 274.0[3]

Stability Assessment Experiments

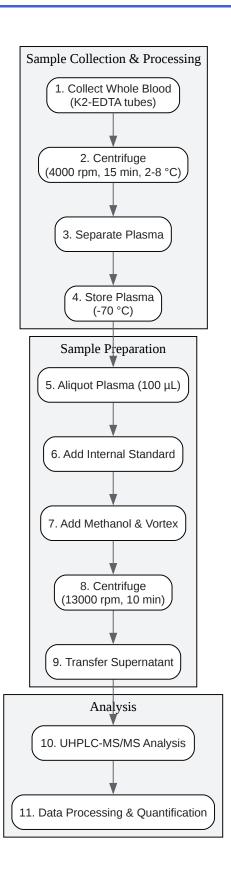
- Bench-Top Stability:
 - Thaw frozen plasma QC samples (low, medium, and high concentrations) and keep them at room temperature for a specified period (e.g., 6 hours).[5]



- Analyze the samples and compare the concentrations to nominal values.
- Freeze-Thaw Stability:
 - Subject plasma QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -70 °C for at least 12 hours and then thaw them unassisted at room temperature.[5]
 - After the third cycle, analyze the samples and compare the results to the nominal concentrations.
- Long-Term Stability:
 - Store plasma QC samples at -70 °C for an extended period (e.g., 74 days).[3][5]
 - Analyze the samples at the end of the storage period and compare the concentrations to the initial values.
- · Post-Preparative (Autosampler) Stability:
 - Process plasma QC samples as described in the sample preparation protocol and place them in the autosampler maintained at a specific temperature (e.g., 15 °C) for a defined duration (e.g., 24 hours).[3][5]
 - Analyze the samples and compare the results to freshly prepared samples.

Visualizations

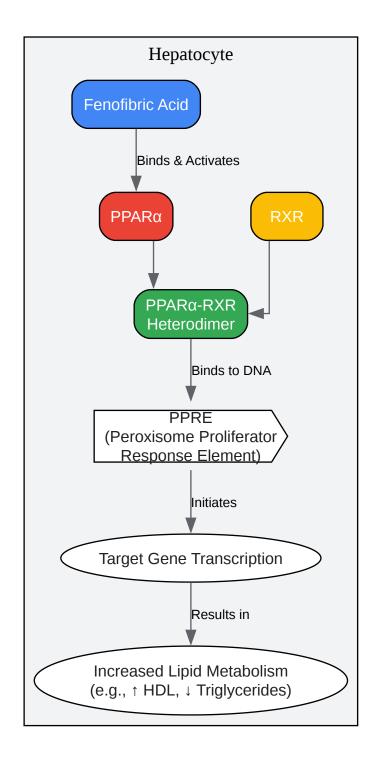




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Caption: Experimental workflow for the analysis of fenofibric acid in plasma.





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Caption: Simplified PPARa signaling pathway activated by fenofibric acid.



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